5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]
Overview
Description
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]: is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This particular compound features a bromine atom at the 5-position, a methyl group at the 7-position, and an oxime group attached to the 3-position of the indole ring, with a difluoroethyl substituent.
Mechanism of Action
Target of Action
The primary targets of indole derivatives, such as “5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime]”, are often multiple receptors in the body . These compounds bind with high affinity to these receptors, making them effective in various biological applications .
Mode of Action
The compound interacts with its targets by binding to them, which can result in a variety of changes depending on the specific target and the nature of the interaction . This interaction can lead to the activation or inhibition of the target, which can then influence various biological processes .
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, they have been found to possess antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities can result in a wide range of downstream effects, depending on the specific pathway that is affected .
Result of Action
The molecular and cellular effects of the compound’s action can vary widely, depending on the specific targets and pathways that are affected. For example, if the compound has anticancer activity, it may result in the inhibition of cancer cell growth .
Biochemical Analysis
Biochemical Properties
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and stability. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups to specific substrates, thereby regulating various cellular processes . Additionally, it can bind to specific receptors on cell membranes, altering signal transduction pathways and modulating cellular responses.
Cellular Effects
The effects of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can activate or inhibit transcription factors, which are proteins that control the transcription of genetic information from DNA to mRNA . This regulation can lead to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, it affects cellular metabolism by interacting with metabolic enzymes, thereby altering the production and utilization of cellular energy.
Molecular Mechanism
At the molecular level, 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function . This binding can result in the inhibition or activation of enzymes, leading to changes in metabolic pathways and cellular processes. Additionally, the compound can induce conformational changes in proteins, affecting their interaction with other molecules and altering their activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] can vary over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound in in vitro and in vivo studies has revealed potential changes in cellular behavior, including alterations in cell proliferation and apoptosis rates.
Dosage Effects in Animal Models
The effects of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, such as reducing tumor growth or inhibiting viral replication . At higher doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, highlighting the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for the oxidation of organic substances . This interaction can lead to changes in metabolic flux, affecting the levels of various metabolites within the cell. The compound’s influence on metabolic pathways can result in altered cellular energy production and utilization, impacting overall cellular function.
Transport and Distribution
The transport and distribution of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cell membranes and its accumulation in particular cellular compartments. The compound’s distribution can affect its localization and efficacy, with higher concentrations in target tissues potentially enhancing its therapeutic effects.
Subcellular Localization
The subcellular localization of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] is crucial for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, through targeting signals or post-translational modifications . This localization can influence the compound’s interaction with biomolecules and its overall efficacy in modulating cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-7-methyl-1H-indole-2,3-dione 3-[O-(2,2-difluoroethyl)-oxime] typically involves multiple steps:
Bromination: The starting material, 7-methylindole, undergoes bromination at the 5-position using bromine in an appropriate solvent like acetic acid.
Oxidation: The brominated product is then oxidized to form the indole-2,3-dione using an oxidizing agent such as potassium permanganate or chromium trioxide.
Oximation: The indole-2,3-dione is reacted with hydroxylamine hydrochloride to form the oxime derivative.
Substitution: Finally, the oxime is treated with 2,2-difluoroethyl bromide in the presence of a base like sodium hydride to introduce the difluoroethyl group.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, potentially forming more complex oxime derivatives.
Reduction: Reduction of the oxime group can yield the corresponding amine.
Substitution: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Pot
Properties
IUPAC Name |
(3E)-5-bromo-3-(2,2-difluoroethoxyimino)-7-methyl-1H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF2N2O2/c1-5-2-6(12)3-7-9(5)15-11(17)10(7)16-18-4-8(13)14/h2-3,8H,4H2,1H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXLTWSZPYLLYKT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=O)C2=NOCC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC\2=C1NC(=O)/C2=N/OCC(F)F)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF2N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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